5-[1-(2-chlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl]-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-[1-(2-chlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl]-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that combines a quinoline derivative with a pyrimidine trione.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(2-chlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl]-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
5-[1-(2-chlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl]-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents on the quinoline or pyrimidine rings .
Scientific Research Applications
5-[1-(2-chlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl]-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[1-(2-chlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl]-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like 4-hydroxy-2-quinolone share structural similarities with the quinoline moiety of the compound.
Pyrimidine Triones: Compounds like barbituric acid derivatives share structural similarities with the pyrimidine trione moiety.
Uniqueness
What sets 5-[1-(2-chlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl]-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-trione apart is its unique combination of quinoline and pyrimidine trione structures.
Properties
Molecular Formula |
C20H14ClN3O6 |
---|---|
Molecular Weight |
427.8 g/mol |
IUPAC Name |
5-[1-[(2-chlorophenyl)methyl]-4-hydroxy-2-oxoquinolin-3-yl]-5-hydroxy-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H14ClN3O6/c21-12-7-3-1-5-10(12)9-24-13-8-4-2-6-11(13)15(25)14(16(24)26)20(30)17(27)22-19(29)23-18(20)28/h1-8,25,30H,9H2,(H2,22,23,27,28,29) |
InChI Key |
OKBGJLYQXYHDMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=C(C2=O)C4(C(=O)NC(=O)NC4=O)O)O)Cl |
Origin of Product |
United States |
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